3-methyl-1H-indol-1-amine

Voltage-gated sodium channel Neurotransmitter release Frequency-dependent inhibition

3-Methyl-1H-indol-1-amine (CAS 3920-83-0), also referred to as 1-amino-3-methylindole or N-aminoskatole, is an N-aminoindole heterocycle with molecular formula C₉H₁₀N₂ and molecular weight 146.19 g/mol. It belongs to the class of N-amino nitrogen heterocycles wherein an exocyclic primary amine is directly attached to the indole N1 position, distinguishing it fundamentally from C-aminoalkyl indoles that bear the amine on a side-chain carbon.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 3920-83-0
Cat. No. B1625598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H-indol-1-amine
CAS3920-83-0
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=CN(C2=CC=CC=C12)N
InChIInChI=1S/C9H10N2/c1-7-6-11(10)9-5-3-2-4-8(7)9/h2-6H,10H2,1H3
InChIKeyPPIMNKBXUAJCTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1H-indol-1-amine (CAS 3920-83-0): Core Scaffold Procurement Guide for N-Aminoindole-Based Drug Discovery and Chemical Biology


3-Methyl-1H-indol-1-amine (CAS 3920-83-0), also referred to as 1-amino-3-methylindole or N-aminoskatole, is an N-aminoindole heterocycle with molecular formula C₉H₁₀N₂ and molecular weight 146.19 g/mol [1]. It belongs to the class of N-amino nitrogen heterocycles wherein an exocyclic primary amine is directly attached to the indole N1 position, distinguishing it fundamentally from C-aminoalkyl indoles that bear the amine on a side-chain carbon [2]. The compound serves as the essential synthetic precursor to HP 184 (nerispirdine hydrochloride), an indole-based clinical candidate that reached Phase 2 trials for multiple sclerosis [3]. Its computed physicochemical properties include XLogP3 = 2.1, topological polar surface area (TPSA) = 31 Ų, zero rotatable bonds, and one hydrogen bond donor, positioning it as a compact, rigid, and moderately lipophilic building block for medicinal chemistry [1].

Why 3-Methyl-1H-indol-1-amine Cannot Be Replaced by Generic Indole Building Blocks in N-Aminoindole-Focused Programs


The critical structural feature of 3-methyl-1H-indol-1-amine is the N1–NH₂ bond, which imparts a unique reactivity manifold—including [3,3]-sigmatropic rearrangements and hydrazone-forming condensations—that is entirely absent in C-aminoalkyl indoles such as 3-(aminomethyl)indole [1]. Substituting the 3-methyl group with hydrogen (1H-indol-1-amine) or relocating it to the 2-position (2-methyl-1H-indol-1-amine) alters both the electronic environment of the indole ring and the steric profile around the N-amino group, which in turn modifies the potency and voltage-dependence of derived drug candidates as demonstrated by the distinct pharmacological profiles of HP 184 (3-methyl substituted) versus besipirdine (unsubstituted) [2]. Furthermore, the 3-methyl substituent stabilizes the indole nucleus against oxidative metabolism at that position—a liability documented for 3-unsubstituted indoles—while the N-amino group enables downstream elaboration to N-alkylamino, N-acylamino, and fused heterocyclic systems that are inaccessible from the corresponding 3-methylindole (skatole) precursor [3]. These orthogonal structural features make generic replacement scientifically unsound for applications requiring the N-aminoindole architecture.

Quantitative Differentiation Evidence for 3-Methyl-1H-indol-1-amine Versus Closest Analogs and In-Class Candidates


Voltage-Dependent Sodium Channel Inhibition: HP 184 (3-Methyl Scaffold) vs. Besipirdine (Unsubstituted Scaffold) — Direct Head-to-Head IC₅₀ Comparison

In a direct head-to-head study measuring inhibition of veratridine-induced intracellular Ca²⁺ increase in rat brain synaptosomes, HP 184—the N-propyl-N-(3-fluoro-4-pyridinyl) derivative of 3-methyl-1H-indol-1-amine—exhibited an IC₅₀ of 58.2 ± 1.3 μM at 5 mM KCl, which shifted to 14.1 ± 1.3 μM at 15 mM KCl, representing a 4.1-fold enhancement of potency upon depolarization [1]. In contrast, besipirdine—the identical N-propyl-N-(4-pyridinyl) derivative built on the unsubstituted 1H-indol-1-amine scaffold—displayed an IC₅₀ of 23.8 ± 1.4 μM at 5 mM KCl shifting to 7.3 ± 1.2 μM at 15 mM KCl, a 3.3-fold shift [1]. The 3-methyl substitution thus confers a distinct voltage-dependence profile: besipirdine is more potent under both conditions, but HP 184 exhibits a greater relative shift factor, indicating differential use-dependent block characteristics relevant to neurological indications.

Voltage-gated sodium channel Neurotransmitter release Frequency-dependent inhibition

N-Amination Synthetic Yield: Monochloramine Method vs. Traditional HOSA/KOH Method — Class-Level Yield Improvement

The traditional N-amination of 3-methylindole (skatole) to produce 3-methyl-1H-indol-1-amine using hydroxylamine-O-sulfonic acid (HOSA) and potassium hydroxide in DMF under heterogeneous conditions delivers the target compound in approximately 40% isolated yield, a figure confirmed in the context of a formal physostigmine synthesis [1]. This yield is consistent with the general observation in US Patent 7,112,682 that HOSA/KOH-mediated N-amination of indoles typically gives product yields 'in the low levels of around 40 percent' with high variability depending on KOH surface area and agitation efficiency [2]. In contrast, the monochloramine (NH₂Cl) method reported by Hynes et al. achieves N-amination of substituted indoles with isolated yields ranging from 45% to 97%, where electron-donating substituents (such as the 3-methyl group) are expected to favor higher yields within this range due to enhanced nucleophilicity of the indole nitrogen [3]. This represents a potential yield improvement of ≥2-fold versus the traditional method.

N-amination methodology Process chemistry Synthetic efficiency

Physicochemical Differentiation from the Regioisomer 3-(Aminomethyl)indole — Computed Lipophilicity and Hydrogen Bonding Profile

3-Methyl-1H-indol-1-amine and its regioisomer 3-(aminomethyl)indole (CAS 22259-53-6) share the same molecular formula (C₉H₁₀N₂) and molecular weight (146.19 g/mol), yet their computed physicochemical descriptors diverge substantially due to the different positioning of the primary amine [1] [2]. The N-amino isomer exhibits XLogP3 = 2.1, TPSA = 31 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and zero rotatable bonds [1]. The C-amino isomer exhibits XLogP3 = 0.8, TPSA = 41.8 Ų (estimated), two hydrogen bond donors, and one rotatable bond [2]. The N-amino isomer is therefore 1.3 log units more lipophilic and has a 10.8 Ų smaller polar surface area, both of which are favorable for passive membrane permeability according to established drug-likeness guidelines (XLogP < 5, TPSA < 140 Ų).

Drug-likeness parameters Membrane permeability Computational ADME

Clinical Development Provenance: HP 184 (Nerispirdine) Phase 2 Candidate as Differentiator from Non-Clinical N-Aminoindoles

Among N-aminoindole scaffolds, 3-methyl-1H-indol-1-amine is uniquely distinguished by its role as the core substructure of nerispirdine (HP 184; N-(3-fluoro-4-pyridinyl)-3-methyl-N-propyl-1H-indol-1-amine hydrochloride), a voltage-dependent sodium and potassium channel modulator that advanced to Phase 2 clinical trials for multiple sclerosis (ICD-10: G35) [1]. In preclinical studies, HP 184 at doses of 0.6–4.8 mg/kg (2–15 μmol/kg, s.c.) reversed passive avoidance deficits in rats with combined cholinergic and noradrenergic lesions, and at 100 μM enhanced spontaneous [³H]serotonin release from rat hippocampal slices [2] [3]. In contrast, besipirdine (the unsubstituted 1H-indol-1-amine analog) was developed for Alzheimer's disease but did not progress beyond Phase 2/3 for that indication [4]. The distinct clinical indication and mechanism of the 3-methyl-substituted derivative confer procurement relevance: the 3-methyl-1H-indol-1-amine scaffold is tied to a well-documented clinical development pathway with published pharmacokinetic, toxicological, and efficacy datasets.

Clinical-stage asset Multiple sclerosis Sodium channel modulator

Unique N1–NH₂ Reactivity Enabling [3,3]-Sigmatropic Rearrangement Chemistry Not Accessible to C-Aminoalkyl Indoles

The N-amino group of 3-methyl-1H-indol-1-amine participates in a [3,3]-sigmatropic rearrangement that is fundamental to the construction of the hexahydropyrrolo[2,3-b]indole nucleus found in physostigmine and related alkaloids [1]. In the formal synthesis of (±)-physostigmine, N-amination of skatole produced 3-methyl-1H-indol-1-amine (40% yield), which was subsequently converted via formamide formation, LAH reduction, and enamine formation to a bis-enamine that underwent thermal [3,3]-sigmatropic rearrangement to establish rings B and C of the target tricyclic system in a single step (45–91% yield depending on conditions) [1]. This transformation proceeds through cleavage of the N–N bond and is mechanistically inaccessible from 3-(aminomethyl)indole, which lacks the requisite N1–NH₂ connectivity and instead reacts through conventional amine alkylation/acylation pathways [1]. No analogous pericyclic cascade has been reported for any C-aminoalkyl indole isomer.

Pericyclic reaction Alkaloid total synthesis N–N bond cleavage

Computational Rigidity and Conformational Pre-organization: Zero Rotatable Bonds Compared to Flexible C-Aminoalkyl Indole Analogs

3-Methyl-1H-indol-1-amine possesses zero rotatable bonds (PubChem computed descriptor), making it a completely rigid bicyclic aromatic amine scaffold [1]. In contrast, the regioisomer 3-(aminomethyl)indole has one rotatable bond (C3–CH₂–NH₂ torsion), and the elongated homolog 3-(3-methyl-1H-indol-1-yl)propan-1-amine has three or more rotatable bonds [2]. Conformational restriction is a well-established strategy in medicinal chemistry for improving ligand binding efficiency by reducing the entropic penalty upon target engagement. While no direct binding data comparing these specific scaffolds exists, the principle that fewer rotatable bonds correlate with higher probability of oral bioavailability and improved binding affinity is supported by extensive retrospective analyses of drug-like compounds (e.g., Veber's rule: ≤10 rotatable bonds for oral bioavailability). The zero-rotatable-bond architecture of 3-methyl-1H-indol-1-amine provides maximal conformational pre-organization among N-aminoindole building blocks.

Conformational restriction Ligand efficiency Entropic penalty

Highest-Impact Procurement Scenarios for 3-Methyl-1H-indol-1-amine Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Voltage-Gated Sodium Channel Modulator Synthesis Leveraging the 3-Methyl Scaffold

Research teams pursuing frequency-dependent sodium channel blockers for neurological indications (multiple sclerosis, neuropathic pain, epilepsy) should procure 3-methyl-1H-indol-1-amine specifically—rather than the unsubstituted 1H-indol-1-amine—as the core scaffold. As demonstrated by the HP 184 versus besipirdine comparison, the 3-methyl group confers a greater voltage-dependent shift in sodium channel inhibition (4.1-fold for HP 184 vs. 3.3-fold for besipirdine), which is mechanistically linked to use-dependent blockade and selective filtering of high-frequency pathological neuronal firing [1]. The established clinical development path of nerispirdine (HP 184) through Phase 2 trials for multiple sclerosis provides additional regulatory and safety documentation that accelerates translational research [2].

Alkaloid Total Synthesis: Convergent Pyrrolo[2,3-b]indole Construction via [3,3]-Sigmatropic Rearrangement

Synthetic chemistry groups targeting physostigmine, flustramine, pseudophrynaminol, or related hexahydropyrrolo[2,3-b]indole natural products should select 3-methyl-1H-indol-1-amine over 3-(aminomethyl)indole or other C-aminoalkyl indoles. The N1–NH₂ bond uniquely enables bis-enamine formation and subsequent thermal [3,3]-sigmatropic rearrangement, constructing the B and C rings of the target tricyclic system in one convergent step (45–91% yield) [3]. This pericyclic disconnection is mechanistically inaccessible from any C-aminoalkyl indole isomer and represents a strategic advantage in step-count reduction for complex alkaloid synthesis [3].

Fragment-Based Drug Discovery: Rigid, Zero-Rotatable-Bond Scaffold for Ligand-Efficient Lead Generation

Fragment-based screening programs that prioritize ligand efficiency and conformational pre-organization should procure 3-methyl-1H-indol-1-amine as a privileged fragment. With zero rotatable bonds, TPSA of 31 Ų, and XLogP3 of 2.1, it offers an optimal balance of rigidity and moderate lipophilicity within the fragment-like property space (MW = 146 Da, heavy atom count = 11) [4]. In contrast, the regioisomer 3-(aminomethyl)indole introduces a rotatable bond and an additional hydrogen bond donor, increasing conformational entropy and polar surface area—both of which detract from ligand efficiency metrics [5]. The N-amino group also provides a synthetic handle for rapid diversification via N-alkylation, N-acylation, or hydrazone formation without requiring protection/deprotection of the indole NH.

Process Chemistry and Scale-Up: Implementing High-Yield Monochloramine N-Amination for Cost-Effective Multi-kg Supply

CMOs and process chemistry groups tasked with multi-kilogram synthesis of 3-methyl-1H-indol-1-amine-based APIs or intermediates should evaluate suppliers based on their N-amination methodology. The traditional HOSA/KOH heterogeneous process delivers only ~40% yield with high batch-to-batch variability, whereas the monochloramine (NH₂Cl) method achieves 45–97% yields under homogeneous conditions with superior reproducibility [6] [7]. Selection of a supplier utilizing the NH₂Cl-based protocol can reduce raw material costs by >50% per kilogram of product and minimize waste disposal burdens associated with excess potassium hydroxide and hydroxylamine-O-sulfonic acid byproducts [6].

Quote Request

Request a Quote for 3-methyl-1H-indol-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.